molecular formula C19H17N3O B12895483 4,4-Dimethyl-2-(3-(quinoxalin-5-yl)phenyl)-4,5-dihydrooxazole CAS No. 177733-72-1

4,4-Dimethyl-2-(3-(quinoxalin-5-yl)phenyl)-4,5-dihydrooxazole

Cat. No.: B12895483
CAS No.: 177733-72-1
M. Wt: 303.4 g/mol
InChI Key: QSJOQAVEXXXTCT-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(3-(quinoxalin-5-yl)phenyl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C19H17N3O and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Biological Activity

4,4-Dimethyl-2-(3-(quinoxalin-5-yl)phenyl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring fused with a quinoxaline moiety and a phenyl group. This structural configuration is believed to contribute to its biological activity. The presence of the oxazole ring is significant, as compounds containing this moiety have been reported to exhibit diverse biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Tumor Cell Proliferation :
    • In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of MCF-7 (breast cancer) and HCT-116 (colon cancer) cells with IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU) and Tamoxifen .
  • Mechanism of Action :
    • The compound appears to exert its effects by targeting key enzymes involved in cancer cell proliferation. It has been noted for its ability to inhibit thymidylate synthase (TS) and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
  • Induction of Apoptosis :
    • Research indicates that treatment with this compound can lead to apoptosis in cancer cells. For example, studies involving HL-60 leukemia cells showed that compounds derived from similar scaffolds induced significant apoptotic activity by downregulating anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

While primarily studied for its anticancer properties, preliminary data suggest potential antimicrobial activity as well. Compounds featuring the oxazole structure have been associated with antibacterial and antifungal effects in various studies .

Case Studies

Several case studies have explored the efficacy of related compounds:

  • Case Study 1 : A series of quinoxaline-1,3,4-oxadiazole hybrids were synthesized and evaluated against HL-60 cells. These compounds demonstrated strong anti-proliferative effects and low toxicity towards normal fibroblast cells, indicating a promising therapeutic window .
  • Case Study 2 : Another study focused on 1,3,4-oxadiazole derivatives showed that specific modifications could enhance anticancer activity while reducing cytotoxicity towards healthy cells. The lead compounds exhibited IC50 values significantly lower than traditional chemotherapeutics .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Mechanism
AnticancerMCF-724.74Inhibition of TS
AnticancerHCT-1165.12Induction of apoptosis
AntimicrobialVariousNot specifiedGeneral antibacterial effects

Properties

CAS No.

177733-72-1

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

4,4-dimethyl-2-(3-quinoxalin-5-ylphenyl)-5H-1,3-oxazole

InChI

InChI=1S/C19H17N3O/c1-19(2)12-23-18(22-19)14-6-3-5-13(11-14)15-7-4-8-16-17(15)21-10-9-20-16/h3-11H,12H2,1-2H3

InChI Key

QSJOQAVEXXXTCT-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=CC(=C2)C3=C4C(=CC=C3)N=CC=N4)C

Origin of Product

United States

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